Process for preparation of N-monosubstituted trans-1,2-diaminocyclohexane derivatives

,

China,

,

,

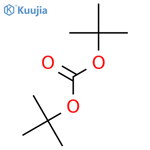

![tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate structure](https://ja.kuujia.com/scimg/cas/180683-64-1x500.png)